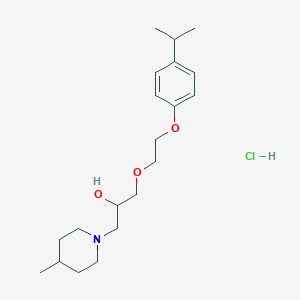

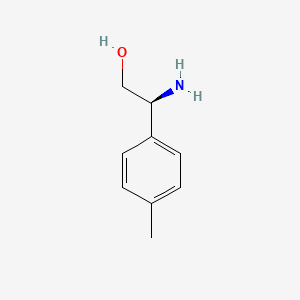

(S)-2-Amino-2-(p-tolyl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-2-Amino-2-(p-tolyl)ethanol” is a chemical compound with the molecular formula C9H14ClNO. It is used in the synthesis of various substances .

Synthesis Analysis

The synthesis of such compounds often involves the Williamson Ether Synthesis, an S N 2 reaction between an alkoxide and an alkyl halide . The alkoxide ion is typically prepared by reacting an alcohol with a strong base .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, Fourier Transform Infrared (FTIR), UV-Vis, Raman, Laser fluorescence, and Terahertz (THz) spectroscopy can be used .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be catalyzed by bimetallic Pd-Sn nanoparticles . These nanoparticles show excellent catalytic activity in oxidizing secondary benzyl alcohol to the corresponding carbonyl in water as the solvent without any additive .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the refractive index, electric susceptivity, optical anisotropy, and acidity can be studied .科学的研究の応用

Solubility in Aqueous Solutions

(S)-2-Amino-2-(p-tolyl)ethanol's properties are relevant in understanding the solubility of amino acids in various solutions. Research by Nozaki and Tanford (1971) explored the solubility of amino acids in water and aqueous ethanol, establishing a hydrophobicity scale for hydrophobic side chains. This scale is vital for comprehending the behavior of amino acids, like this compound, in different solvent environments (Nozaki & Tanford, 1971).

Chemical Reactions and Derivatives

The reactivity of similar compounds to this compound in chemical reactions is of interest. Mitsunobu and Eguchi (1971) investigated the reaction of dibenzyl hydrogen phosphate with alcohols, leading to the formation of alkyl dihydrogen phosphates. These reactions, involving substances similar to this compound, are crucial for synthesizing various esters and phosphates (Mitsunobu & Eguchi, 1971).

Application in Polymeric Photoswitches

The use of related amino alcohols in the development of polymeric probes is a significant area of research. Balamurugan and Lee (2016) designed a polymeric probe using a donor–acceptor Stenhouse adduct (DASA) for the detection of nerve agent mimics. This research demonstrates the potential of compounds like this compound in developing advanced materials for chemical detection (Balamurugan & Lee, 2016).

Fuel Additives and Engine Performance

Compounds similar to this compound have been studied for their effects on engine performance when used as fuel additives. Caro et al. (2001) explored how organic additives, including amino-ether compounds, affect diesel-ethanol blends, demonstrating improved engine performance and reduced emissions (Caro, Mouloungui, Vaitilingom, & Berge, 2001).

Isolation and Identification in Biological Systems

This compound's analogs have been identified and isolated from biological systems. Horiguchi and Kandatsu (1959) isolated 2-amino-ethane phosphonic acid from rumen protozoa, highlighting the presence and significance of such compounds in biological samples (Horiguchi & Kandatsu, 1959).

作用機序

Safety and Hazards

特性

IUPAC Name |

(2S)-2-amino-2-(4-methylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEURNIHEPFUIJ-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((4-Bromophenyl)sulfonyl)-5-(indolin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2469000.png)

![methyl 2-(4,6-dioxo-2-phenyl-3-(thiophen-2-yl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2469006.png)

![5-Azaspiro[2.4]heptan-7-ol](/img/structure/B2469008.png)

![2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B2469009.png)

![2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2469010.png)

![6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2469012.png)

![3-(5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2469016.png)

![ethyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2469017.png)